Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate
Overview
Description
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a chemical compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol . This compound is known for its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety linked to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with benzo[c][1,2,5]thiadiazole-5-methanol in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate: Unique due to its specific structure and properties.
Benzoic acid derivatives: Similar in structure but may lack the benzo[c][1,2,5]thiadiazole moiety.
Thiadiazole derivatives: Contain the thiadiazole ring but differ in the attached functional groups.
Uniqueness
This compound stands out due to its combination of the benzo[c][1,2,5]thiadiazole moiety and the benzoate ester, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13-14(8-10)17-21-16-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQFQUMKPPAICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594805 | |
Record name | Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-02-3 | |
Record name | Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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